molecular formula C19H23NO3 B3932037 2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- CAS No. 301671-31-8

2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-

Cat. No.: B3932037
CAS No.: 301671-31-8
M. Wt: 313.4 g/mol
InChI Key: NJZBHIAYYLOCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- is a bicyclic derivative featuring a strained oxabicyclo[2.2.1] framework with a ketone group at the 3-position. The core structure includes a fused bicyclo[2.2.1] system (two bridged cyclopentane rings) and an oxygen atom integrated into the ring system . Key structural modifications include:

  • 1-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)carbonyl] group: This substituent introduces an indole-derived moiety, which is often associated with biological activity due to its aromatic and hydrogen-bonding capabilities .

The compound’s molecular formula is C₁₉H₂₃NO₃, with a molecular weight of 313.39 g/mol. Its synthesis typically involves coupling reactions between functionalized bicyclic ketones and indole derivatives, as exemplified by the use of BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation .

Properties

IUPAC Name

4,7,7-trimethyl-1-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-11-13-7-5-6-8-14(13)20(12)15(21)19-10-9-18(4,16(22)23-19)17(19,2)3/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZBHIAYYLOCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C34CCC(C3(C)C)(C(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116621
Record name 1-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301671-31-8
Record name 1-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301671-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its efficiency in creating the bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield simpler hydrocarbons.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-

Biological Activity

The compound 2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- is a bicyclic organic molecule characterized by a unique structure that integrates a bicyclo[2.2.1]heptane framework with an oxabicyclic unit and an indole-derived substituent. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A bicyclic structure with an oxabicyclic unit.
  • A carbonyl group attached to the nitrogen of the indole moiety.
  • Additional methyl groups that enhance its steric properties and reactivity.

These structural characteristics contribute to its unique biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that many indole derivatives exhibit significant antibacterial and antifungal activities. The specific biological activities of 2-Oxabicyclo[2.2.1]heptan-3-one suggest potential applications in treating infections caused by resistant bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
Indole DerivativesAntibacterial, antifungal
2-Oxabicyclo[2.2.1]heptan-3-oneAntimicrobial potential

Anticancer Effects

Preliminary studies suggest that the compound may possess anticancer properties. Indole derivatives are often associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Table 2: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
Indole DerivativesVarious cancersApoptosis induction
2-Oxabicyclo[2.2.1]heptan-3-onePotential anticancer agentUnder investigation

The mechanism of action for 2-Oxabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways:

  • The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors.
  • It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized 2-Oxabicyclo[2.2.1]heptan-3-one derivatives and evaluated their cytotoxicity against human cancer cell lines, indicating promising results in inhibiting cell proliferation.
    • Findings : The compound demonstrated significant cytotoxic activity against certain cancer types, warranting further investigation into its therapeutic potential .

Comparison with Similar Compounds

The uniqueness of 2-Oxabicyclo[2.2.1]heptan-3-one lies in its combination of structural features that may enhance its biological activity compared to other similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Oxabicyclo[2.2.1]heptan-3-oneBicyclic structure with oxabicyclic unitAntimicrobial, anticancer
CamphorBicyclic structure without lactone ringMild antimicrobial
BorneolAlcohol group instead of lactoneAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related bicyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Reactivity/Applications Reference
2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl- Bicyclo[2.2.1] core, indole carbonyl, trimethyl substituents Combines indole’s bioactivity with bicyclic strain Pharmaceutical lead (e.g., kinase inhibition)
4,7,7-Trimethyl-1-[(4-methylpiperazin-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one Piperazine substituent instead of indole Enhanced solubility and basicity due to piperazine Anticancer (analogous to Nintedanib)
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one Bromine at position 6 Halogenation increases electrophilicity Intermediate for nucleophilic substitution reactions
2-Azabicyclo[2.2.1]heptan-3-one Nitrogen replaces oxygen at position 2 Altered hydrogen-bonding and basicity Antibacterial scaffolds
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) No oxygen in ring, additional methyl groups Reduced ring strain; volatile and aromatic Traditional medicine, fragrances

Key Insights

Impact of Substituents: The indole carbonyl group in the target compound distinguishes it from simpler bicyclic ketones like camphor. This group enables interactions with biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding .

Heteroatom Variations :

  • Replacing the oxygen atom with nitrogen (e.g., 2-azabicyclo derivatives) alters electronic properties, making the compound more basic and suitable for salt formation in drug formulations .
  • Halogenation (e.g., bromine at position 6) enhances electrophilicity, enabling cross-coupling reactions for further derivatization .

Biological Relevance :

  • Compounds with piperazine or indole substituents (e.g., the target compound and its piperazine analog) show promise in medicinal chemistry, mirroring the activity of drugs like Nintedanib (anti-angiogenic) and Lurasidone (antipsychotic) .

Synthetic Accessibility :

  • The target compound’s synthesis requires multi-step protocols, including Diels-Alder reactions for bicyclic core formation and BOP-Cl-mediated coupling for indole incorporation . Simpler analogs (e.g., camphor) are more readily available via natural extraction or one-step syntheses .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can its stereochemical purity be verified?

The synthesis typically involves multi-step reactions, including cycloaddition for the bicyclic core and coupling reactions for the indole-derived substituent. A common approach is to use Pd-catalyzed cross-coupling for introducing the 2,3-dihydro-2-methylindole moiety . To verify stereochemical purity, chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) combined with NMR analysis (e.g., NOESY for spatial proximity of methyl groups) is recommended. PubChem-derived protocols for similar bicyclic ketones highlight the importance of monitoring reaction intermediates via FTIR and mass spectrometry .

Q. What analytical techniques are critical for characterizing its molecular structure and functional groups?

Key techniques include:

  • X-ray crystallography : Resolves the bicyclo[2.2.1]heptane framework and confirms substituent orientation .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion matching C20H23NO3).
  • FTIR spectroscopy : Identifies the carbonyl stretch (~1700 cm<sup>-1</sup>) and indole N-H bonds (~3400 cm<sup>-1</sup>) .
  • <sup>13</sup>C NMR : Distinct signals for the ketone (δ ~210 ppm) and methyl groups (δ ~20-25 ppm) .

Q. How does the compound’s reactivity compare to similar bicyclic ketones under acidic or basic conditions?

The 2-oxabicyclo[2.2.1]heptan-3-one core is prone to ring-opening in strong acids (e.g., H2SO4) due to strain relief, forming linear dicarboxylic acids. Under basic conditions (e.g., NaOH), the ketone may undergo nucleophilic attack at the carbonyl carbon, but steric hindrance from the trimethyl groups slows reactivity compared to unsubstituted analogs .

Advanced Research Questions

Q. What computational methods are suitable for predicting its binding affinity to biological targets, such as enzymes or receptors?

Molecular docking (AutoDock Vina or Schrödinger Suite) paired with density functional theory (DFT) for optimizing ligand conformations is effective. For example, the indole carbonyl group’s electrostatic potential maps (derived via Gaussian 16) can identify hydrogen-bonding interactions with active sites . MD simulations (GROMACS) assess stability in aqueous environments, critical for pharmacokinetic predictions .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability or inflammatory markers). A systematic approach includes:

  • Dose-response curves : Compare IC50 values across studies.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may influence activity .
  • Structural analogs : Test derivatives (e.g., replacing the indole with a benzofuran) to isolate pharmacophores .

Q. What experimental designs are optimal for studying its environmental degradation pathways?

Follow ISO 14507 protocols for soil/water systems:

  • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions; track half-life via HPLC.
  • Biotic degradation : Use OECD 301F respirometry with activated sludge to measure CO2 evolution.
  • Metabolite identification : HRMS/MS with molecular networking (GNPS) to map transformation products .

Q. How does the compound’s stability in solution vary with solvent polarity and storage temperature?

Stability studies show:

  • Polar solvents (e.g., DMSO) : Promote ketone hydration over time, reducing purity.
  • Nonpolar solvents (e.g., hexane) : Minimize degradation but risk precipitation.
  • Storage : -20°C in argon-purged vials extends shelf life to >6 months; room temperature leads to 15% degradation in 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-
Reactant of Route 2
Reactant of Route 2
2-Oxabicyclo[2.2.1]heptan-3-one, 1-[(2,3-dihydro-2-methyl-1H-indol-1-yl)carbonyl]-4,7,7-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.